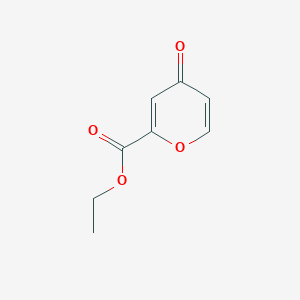

Ethyl 4-oxo-4H-pyran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 4-oxo-4H-pyran-2-carboxylate” is a chemical compound with the molecular formula C8H8O4 . It is also known by other names such as “ETHYL 4-OXOPYRAN-2-CARBOXYLATE” and "4H-Pyran-2-carboxylic acid, 4-oxo-, ethyl ester" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is "InChI=1S/C8H8O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-5H,2H2,1H3" . The Canonical SMILES representation is "CCOC(=O)C1=CC(=O)C=CO1" .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 168.15 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 52.6 Ų . The compound is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Chemical Recycling of Poly(ethylene terephthalate)

Recent research has explored the chemical recycling of poly(ethylene terephthalate) (PET), using hydrolysis in alkaline or acidic environments to recover pure terephthalic acid monomer for repolymerization. This process contributes to the conservation of raw petrochemical products and energy. Additionally, glycolysis of PET produces oligomers that can be used as raw materials for producing unsaturated polyester resins or methacrylated oligoesters, further emphasizing the potential of chemical recycling in addressing solid waste problems and promoting material reuse (Karayannidis & Achilias, 2007).

Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, key precursors for the medicinal and pharmaceutical industries, has been significantly advanced through the use of hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, highlighting the broad applicability and synthetic versatility of these compounds in drug development (Parmar, Vala, & Patel, 2023).

Analytical Methods for Antioxidant Activity Determination

The importance of antioxidants across various fields, from food engineering to medicine, has led to the development of numerous tests to determine antioxidant activity. These tests, based on the transfer of hydrogen atoms or electrons, rely on spectrophotometry to monitor the reactions. This research underscores the critical role of antioxidants in health and the need for accurate methods to assess their presence and activity in complex samples (Munteanu & Apetrei, 2021).

Thermoelectric Performance Enhancement in PEDOT:PSS

The enhancement of the thermoelectric (TE) performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) has been a focus of recent research. Various treatment methods, including the use of polar organic solvents and non-ionic surfactant polymers, have been developed to improve its TE performance, demonstrating the potential of PEDOT:PSS in organic TE materials and the importance of advancing organic electronic materials (Zhu et al., 2017).

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-oxo-4H-pyran-2-carboxylate are currently unknown . Understanding these pathways and their downstream effects can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Eigenschaften

IUPAC Name |

ethyl 4-oxopyran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLYKYFIFFAKJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497315 |

Source

|

| Record name | Ethyl 4-oxo-4H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1551-45-7 |

Source

|

| Record name | Ethyl 4-oxo-4H-pyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4H-pyran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)

![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)

![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)

![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)

![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)